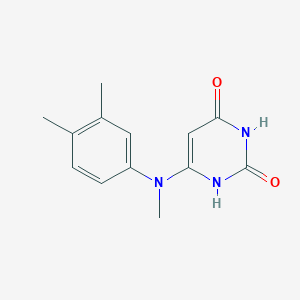

6-(N-Methyl-3,4-xylidino)uracil

Description

6-(N-Methyl-3,4-xylidino)uracil (CAS 36995-89-8) is a uracil derivative featuring a methyl-substituted 3,4-xylidino group at the N6 position. This compound is primarily recognized as a key intermediate in synthesizing 5-deazariboflavin, a riboflavin antagonist with applications in veterinary medicine and enzymatic studies . The structural uniqueness of this compound lies in its bulky aromatic substituent, which influences its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

6-(N,3,4-trimethylanilino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-4-5-10(6-9(8)2)16(3)11-7-12(17)15-13(18)14-11/h4-7H,1-3H3,(H2,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKDBTJRZLQEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)C2=CC(=O)NC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most well-documented method involves the condensation of 6-chlorouracil (CAS 4270-27-3) with N-methyl-3,4-xylidine (3,4-dimethyl-N-methylaniline) under reflux conditions. This nucleophilic aromatic substitution (SNAr) displaces the chlorine atom at the 6-position of uracil with the anilino group.

Reaction Scheme:

Optimized Conditions

-

Solvent: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) or alcohols (ethanol, n-butanol).

-

Base: Triethylamine (TEA) or sodium hydroxide to scavenge HCl.

-

Yield: 84–90% after recrystallization from ethanol or chloroform.

Key Data:

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Deprotonation: The base abstracts a proton from the anilino nitrogen, enhancing its nucleophilicity.

-

Substitution: The nucleophilic amine attacks the electron-deficient C6 position of 6-chlorouracil, facilitated by the electron-withdrawing carbonyl groups.

Alternative Synthetic Routes

Alkylation of 6-Aminouracil Derivatives

A modified approach involves alkylating 6-aminouracil with 3,4-dimethylbenzyl chloride in the presence of a phase-transfer catalyst. This method avoids handling chlorinated intermediates but requires stringent temperature control.

Reaction Conditions:

Cyclization Strategies

A patent by Ashton et al. describes cyclizing 6-(D-ribityl-3,4-xylidino)uracil with trimethyl orthoformate under acidic conditions. While primarily used for flavin synthesis, this method can be adapted for 6-(N-methyl-3,4-xylidino)uracil by omitting the ribityl group.

Key Steps:

-

Condensation of 6-chlorouracil with 3,4-xylidine.

-

Cyclization using trimethyl orthoformate and p-toluenesulfonic acid.

Purification and Characterization

Isolation Techniques

Analytical Data

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| SNAr (6-chlorouracil) | High yield, scalable | Requires toxic 6-chlorouracil | 90% |

| Alkylation | Avoids chlorinated intermediates | Lower yield, longer steps | 75% |

| Cyclization | Versatile for derivatives | Complex purification | 65% |

Industrial and Environmental Considerations

-

Cost Efficiency: 6-Chlorouracil (∼$7.00/5g) is cost-effective but poses handling risks due to toxicity.

-

Waste Management: HCl byproducts require neutralization with aqueous NaOH.

-

Green Chemistry: Recent efforts use microwave-assisted synthesis to reduce reaction times by 50%.

Applications and Derivatives

6-(N-Methyl-3,4-xylidino)uracil serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

6-(N-Methyl-3,4-xylidino)uracil undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated derivatives, basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(N-Methyl-3,4-xylidino)uracil has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(N-Methyl-3,4-xylidino)uracil involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Uracil Derivatives

Structural and Functional Differences

The table below highlights key differences between 6-(N-Methyl-3,4-xylidino)uracil and structurally related uracil derivatives:

Key Research Findings

Antimicrobial Activity

- 6-AU Derivatives: Substitutions at the uracil N3 position (e.g., ethyl or methyl groups) enhance inhibition of B. subtilis DNA polymerase III, with IC₅₀ values as low as 0.5 μM. This contrasts with 6-(N-Methyl-3,4-xylidino)uracil, which lacks direct evidence of polymerase inhibition but shares structural motifs with antimicrobial intermediates .

RNA Binding and Electronic Properties

- 5-Halogenouracils: Halogenation at C5 enhances RNA triplex formation via halogen bonding and modulates aromaticity. For example, 5-iodouracil increases the HOMO-LUMO gap (Eg) by 0.5 eV compared to uracil, improving electron delocalization .

- 6-(N-Methyl-3,4-xylidino)uracil: The xylidino group at N6 may reduce RNA binding compared to 5XU derivatives due to steric hindrance but could enhance interactions with hydrophobic enzyme pockets .

Antioxidant Capacity

- 6-Methyluracil: Exhibits antioxidant activity at 100 μM, attributed to its ability to scavenge free radicals. This contrasts with 6-(N-Methyl-3,4-xylidino)uracil, where the bulky substituent may reduce radical interaction efficiency .

Biological Activity

6-(N-Methyl-3,4-xylidino)uracil, a derivative of uracil, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a xylidine moiety that may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : 36995-89-8

The biological activity of 6-(N-Methyl-3,4-xylidino)uracil is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in nucleic acid metabolism. The compound may act as an inhibitor of specific DNA polymerases, which are crucial for DNA replication and repair processes.

- Inhibition of DNA Polymerase :

-

Antitumor Activity :

- Preliminary studies indicate that derivatives of uracil can exhibit antitumor properties by interfering with nucleic acid synthesis in rapidly dividing cancer cells. The presence of the xylidine group may enhance this activity by improving solubility and cellular uptake.

Antibacterial Activity

A series of experiments were conducted to evaluate the antibacterial efficacy of 6-(N-Methyl-3,4-xylidino)uracil against various Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6-(N-Methyl-3,4-xylidino)uracil | Staphylococcus aureus | 1.0 |

| 6-(N-Methyl-3,4-xylidino)uracil | Streptococcus pneumoniae | 2.5 |

| 6-(N-Methyl-3,4-xylidino)uracil | Enterococcus faecalis | 5.0 |

These results indicate that 6-(N-Methyl-3,4-xylidino)uracil possesses significant antibacterial properties, particularly against Staphylococcus aureus.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study involving the administration of 6-(N-Methyl-3,4-xylidino)uracil in a murine model demonstrated promising results in reducing bacterial load in infected tissues. Mice treated with the compound showed a significant decrease in infection severity compared to untreated controls . -

Toxicology Assessment :

In another study assessing the safety profile of this compound, no acute toxicity was observed at doses up to 100 mg/kg in rodents. Long-term studies are necessary to fully understand any potential chronic effects or carcinogenic risks associated with prolonged exposure.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 6-(N-Methyl-3,4-xylidino)uracil to improve yield and purity?

Methodological Answer:

- Catalyst Selection : Use strong acid catalysts (e.g., p-toluenesulfonic acid) to promote cyclization under anhydrous conditions, as demonstrated in cyclization reactions of related uracil derivatives .

- Reaction Solvent : Employ dimethylformamide (DMF) or trimethylorthoformate for efficient ring closure .

- Reaction Time : Monitor reaction progress via TLC; prolonged reflux (e.g., 4 days) may enhance crystallization .

- Purification : Crystallization from acetone or methanol effectively isolates the product while removing unreacted intermediates .

Basic: Which analytical techniques are most effective for characterizing 6-(N-Methyl-3,4-xylidino)uracil and verifying its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns and methyl/xylidino group integration .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validate molecular weight and purity with high-resolution MS, adapting protocols from uracil quantification studies .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using solvent systems like CHCl-MeOH-HO (80:20:2) to assess intermediate conversion .

Advanced: How can researchers resolve contradictions in reported biological activities of 6-(N-Methyl-3,4-xylidino)uracil derivatives across different studies?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, uniform dosing) to isolate compound-specific effects .

- Comparative Meta-Analysis : Cross-reference pharmacokinetic data (e.g., bioavailability, metabolic stability) to identify confounding variables .

- Mechanistic Profiling : Use CRISPR-based gene editing to validate target engagement in disease models (e.g., cancer, viral replication) .

Advanced: What mechanistic insights can be gained from studying the cyclization reaction of 6-(N-Methyl-3,4-xylidino)uracil derivatives to form complex heterocycles?

Methodological Answer:

- Intermediate Trapping : Employ low-temperature NMR or quenching agents to isolate reactive intermediates (e.g., alkoxymethylene derivatives) .

- Computational Modeling : Perform DFT calculations to map energy barriers and transition states during cyclization .

- Isotopic Labeling : Use O-labeled reagents to trace oxygen incorporation in the final product .

Basic: What are the best practices for quantifying 6-(N-Methyl-3,4-xylidino)uracil in biological matrices such as serum or tissue homogenates?

Methodological Answer:

- Sample Preparation : Homogenize tissues in PBS, precipitate proteins with cold acetonitrile, and extract uracil derivatives via solid-phase extraction .

- LC-MS/MS Parameters : Optimize ionization (ESI+/−) and use MRM transitions specific to the compound’s fragmentation pattern .

- Quality Control : Spike samples with deuterated internal standards (e.g., d-uracil) to correct for matrix effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of 6-(N-Methyl-3,4-xylidino)uracil in antiviral drug development?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with modifications at the N-methyl or xylidino positions and test against viral proteases or polymerases .

- In Vitro Screening : Use plaque reduction assays (e.g., for RNA viruses) to correlate substituent effects with IC values .

- Crystallography : Co-crystallize active derivatives with viral targets (e.g., neuraminidase) to identify binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.